Boc-His(Dnp)-OH-IPA

描述

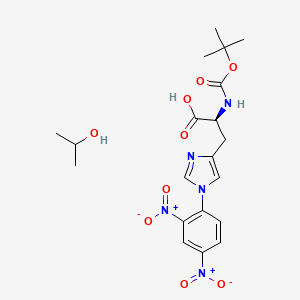

Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a compound used primarily in peptide synthesisThe compound is characterized by its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it a valuable reagent in various chemical processes .

准备方法

The synthesis of Boc-His(Dnp)-OH-IPA involves the protection of the histidine amino group with a tert-butyloxycarbonyl (Boc) group and the imidazole ring with a dinitrophenyl (Dnp) group. The typical synthetic route includes the following steps:

Protection of the α-amino group: The histidine amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Protection of the imidazole ring: The imidazole ring is protected by reacting with dinitrofluorobenzene.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Boc-His(Dnp)-OH.

Isopropanol addition: The final step involves dissolving the purified product in isopropanol to obtain this compound

化学反应分析

Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:

Deprotection reactions: The Boc group can be removed using mild acidolysis, typically with trifluoroacetic acid.

Substitution reactions: The compound can participate in substitution reactions where the protected histidine residue is incorporated into peptide chains.

Cleavage reactions: The compound is stable to hydrogen fluoride and trifluoromethanesulfonic acid, which are commonly used for cleavage in peptide synthesis.

科学研究应用

Peptide Synthesis

One of the primary applications of Boc-His(Dnp)-OH-IPA is in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is commonly used due to its stability and ease of removal under acidic conditions. This compound allows for the incorporation of histidine residues into peptides while providing a handle for further modifications.

Case Study: Ubiquitin Synthesis

In a study focused on synthesizing ubiquitin, this compound was utilized as a building block for constructing peptide chains. The methodology involved dual native chemical ligation, which enhanced the efficiency of synthesizing complex proteins with post-translational modifications (PTMs) such as ubiquitination .

Bioconjugation Techniques

This compound is also employed in bioconjugation strategies, particularly in the development of peptide nucleic acids (PNAs) and antibody-drug conjugates. The Dnp group serves as a useful moiety for the selective modification of biomolecules.

Example: PNA Development

Research has demonstrated that this compound can be utilized to create PNAs with enhanced binding affinity to DNA and RNA sequences. The incorporation of histidine improves the stability and specificity of these nucleic acid analogs, making them valuable tools in molecular diagnostics and therapeutics .

Signal Amplification in Immunoassays

The Dnp group is known for its ability to amplify signals in immunoassays through Tyramide Signal Amplification (TSA). This compound can be conjugated to antibodies or other proteins to enhance detection sensitivity in various assays, including immunohistochemistry and in situ hybridization.

Application Example: Enhanced Detection Techniques

In studies utilizing TSA, this compound has been successfully integrated into assay systems to improve the visualization of target proteins within biological samples. This application highlights its utility in both research and clinical diagnostics .

Polymer Chemistry

This compound has been explored in polymer chemistry for creating biocompatible materials that respond to environmental stimuli. Research indicates that it can participate in cyclization reactions to form cyclic monomers, which can be polymerized into functional materials with applications in drug delivery systems .

作用机制

The mechanism of action of Boc-His(Dnp)-OH-IPA involves the protection of histidine residues during peptide synthesis. The Boc group protects the α-amino group, preventing unwanted reactions, while the Dnp group protects the imidazole ring. These protective groups are stable under the conditions used for peptide synthesis and can be selectively removed when needed .

相似化合物的比较

Boc-His(Dnp)-OH-IPA can be compared with other similar compounds used in peptide synthesis:

Boc-His(Boc)-OH: This compound has a Boc group protecting both the α-amino group and the imidazole ring.

Boc-His(Trt)-OH: This compound uses a trityl group to protect the imidazole ring.

Boc-His-OH: This compound has only the Boc group protecting the α-amino group, making it suitable for simpler peptide synthesis.

This compound stands out due to its dual protection strategy, providing stability and selectivity in peptide synthesis processes.

生物活性

Boc-His(Dnp)-OH-IPA, or Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine isopropanol solvate, is a histidine derivative widely utilized in peptide synthesis and drug development. This compound is notable for its role as a protecting group in solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex peptides for pharmaceutical applications. Its unique properties, including stability and reactivity, make it a valuable tool in various biological and chemical research contexts.

- Molecular Formula : C₁₇H₁₉N₅O₈ · C₃H₈O

- Molecular Weight : 481.5 g/mol

- CAS Number : 25024-53-7

- Melting Point : 98ºC

- Density : 1.5±0.1 g/cm³

This compound serves primarily as a protecting group during peptide synthesis. The Dnp group is stable under acidic conditions but can be selectively removed using nucleophiles such as thiophenol. This selective deprotection allows for the purification of peptides by separating colored byproducts formed during the removal process.

Biological Applications

This compound has several important applications in biological research:

- Peptide Synthesis : It is utilized in SPPS to facilitate the synthesis of peptides with complex structures while minimizing side reactions.

- Drug Development : The compound aids in designing novel drug candidates by targeting specific biological pathways, enhancing efficacy while reducing side effects.

- Bioconjugation : It plays a role in attaching drugs or labels to biomolecules, which is crucial for developing targeted therapies and diagnostic agents.

- Analytical Chemistry : The compound is used in chromatography and mass spectrometry for identifying and quantifying biomolecules.

Case Study 1: Solid-Phase Peptide Synthesis

In a study examining the efficiency of this compound in SPPS, researchers found that this compound significantly reduced epimerization during peptide coupling processes. The use of Boc-His(Dnp)-OH led to an epimerization rate of only 0.18% at elevated temperatures (90 °C), compared to over 16% with other histidine derivatives like His(Trt) .

Case Study 2: Biological Activity Evaluation

A comprehensive structure-activity relationship (SAR) study highlighted the biological activity of compounds synthesized using this compound. The derivatives exhibited potent inhibitory effects against various cancer cell lines, with IC₅₀ values below 1 μM for some formulations . This indicates the potential of this compound derivatives in developing effective cancer therapeutics.

Comparative Table of Histidine Derivatives

| Compound | Epimerization Rate (%) | IC₅₀ Value (μM) | Stability |

|---|---|---|---|

| Boc-His(Dnp)-OH | 0.18 | <1 | High |

| Fmoc-His(Trt)-OH | >16 | <5 | Moderate |

| Fmoc-His(Boc)-OH | 0.81 | <3 | High |

属性

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRDIHKQFOOJR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。